N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide is a complex organic compound with a unique structure that combines a furan ring, a hydroxyethyl group, and a trifluoromethoxy-substituted benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting with the preparation of the furan ring and the benzamide moiety. The key steps include:
Preparation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where an appropriate hydroxyethylating agent reacts with the furan ring.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting an amine with a benzoyl chloride derivative under basic conditions.
Coupling of the Furan and Benzamide Moieties: The final step involves coupling the furan ring with the benzamide moiety through an amide bond formation reaction, typically using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The benzamide moiety can be reduced to form an amine.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide can be compared with similar compounds such as:
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-chlorobenzamide: Similar structure but with a chloro group instead of a trifluoromethoxy group.
The uniqueness of this compound lies in its trifluoromethoxy group, which can impart different chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO4/c1-9-7-13(10(2)23-9)14(21)8-20-15(22)11-3-5-12(6-4-11)24-16(17,18)19/h3-7,14,21H,8H2,1-2H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEYESBMWFDLDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.